6-Chloropyrimidine-4-carboxylic acid
Overview
Description
6-Chloropyrimidine-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
6-Chloropyrimidine-4-carboxylic acid is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of this compound are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response against the expression and activities of the aforementioned inflammatory mediators . This means that the compound interacts with these targets and inhibits their activities, leading to a reduction in inflammation.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the body’s inflammatory response. By inhibiting key inflammatory mediators, the compound disrupts the normal progression of these pathways, leading to a decrease in inflammation .
Result of Action
The result of the action of this compound is a reduction in inflammation. By inhibiting the activities of key inflammatory mediators, the compound helps to alleviate the symptoms of inflammation .
Biochemical Analysis
Biochemical Properties
6-Chloropyrimidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid into thromboxanes, prostaglandins, and prostacyclins . These interactions suggest that this compound may have potential anti-inflammatory properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammatory responses . This inhibition can lead to reduced inflammation and modulation of immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX enzymes results in the suppression of their activity, thereby reducing the production of inflammatory mediators . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration . Its activity may diminish over extended periods, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it could potentially cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Proper distribution is vital for the compound to exert its intended effects effectively .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloropyrimidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of 6-hydroxypyrimidine-4-carboxylic acid. The reaction typically uses oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as a solvent. The reaction mixture is heated to 75°C for three hours and then allowed to cool to room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium tert-butoxide and N-methylpyrrolidone are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
6-Chloropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is employed in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxypyrimidine-4-carboxylic acid
- 4-Chloropyrimidine-6-carboxylic acid
- 2-Chloropyrimidine-4-carboxylic acid
Uniqueness
6-Chloropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at position 6 and the carboxylic acid group at position 4 allows for unique interactions with molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
6-chloropyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSPRTBXAXZIOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586250 | |
Record name | 6-Chloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37131-91-2 | |
Record name | 6-Chloro-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37131-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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